2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
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Overview
Description
. This compound features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions, and a hydroxypropyl group attached to a thiophene ring at the 3 position.
Scientific Research Applications
2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-difluorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide: A similar compound with the thiophene ring attached at the 3 position instead of the 2 position.
2,6-difluoro-N-(3-hydroxy-3-(furan-2-yl)propyl)benzamide: A similar compound with a furan ring instead of a thiophene ring.
Uniqueness
2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a thiophene ring. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c15-9-3-1-4-10(16)13(9)14(19)17-7-6-11(18)12-5-2-8-20-12/h1-5,8,11,18H,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOLSRKAZVTQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCC(C2=CC=CS2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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